

comparative analysis of OK-1035 and M3814

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Compound of Interest		
Compound Name:	UPF-1035	
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A Comparative Analysis of OK-1035 and M3814: Two DNA-PK Inhibitors

In the landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to enhance the efficacy of DNA-damaging agents such as radiotherapy and chemotherapy. This guide provides a comparative analysis of two such inhibitors: OK-1035, an early-generation DNA-PK inhibitor, and M3814 (also known as peposertib or nedisertib), a more recent and clinically advanced compound. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, preclinical and clinical data, and experimental protocols.

Introduction to OK-1035 and M3814

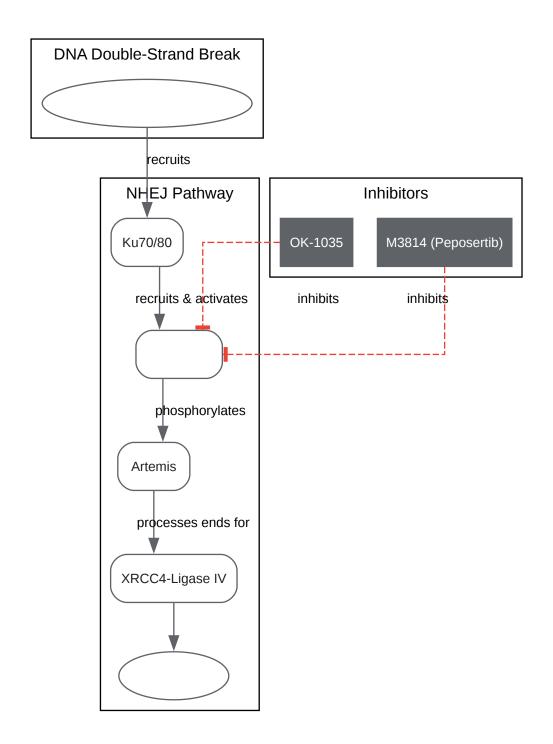
OK-1035 was identified as a potent and selective inhibitor of DNA-PK in the mid-1990s.[1][2] It functions as an ATP-competitive inhibitor of DNA-PK's catalytic activity.[1] While it showed selectivity for DNA-PK over several other protein kinases in initial studies, its development has not progressed to the same extent as newer inhibitors.[1][2]

M3814 (Peposertib/Nedisertib) is a highly potent, selective, and orally bioavailable inhibitor of DNA-PK.[3][4] It is also an ATP-competitive inhibitor that has been extensively evaluated in preclinical and clinical settings.[4][5] M3814 is designed to block the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair, thereby sensitizing cancer cells to DNA-damaging therapies.[5][6]

Mechanism of Action and Signaling Pathway



Both OK-1035 and M3814 target the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the NHEJ pathway for repairing DNA DSBs. By inhibiting DNA-PKcs, these molecules prevent the phosphorylation of downstream targets, leading to an accumulation of unrepaired DNA damage and subsequent cell death.



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Figure 1: Simplified DNA-PK signaling pathway in NHEJ and points of inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for OK-1035 and M3814.

Compound	Target	Mechanism of Action	IC50	References
OK-1035	DNA-PK	ATP-competitive	8 μM (later reported as 100 μM)	[1][2]
M3814	DNA-PK	ATP-competitive	< 3 nM (0.6 nM at 10 μM ATP)	[4]

Table 1: In Vitro Potency against DNA-PK.

Compound	Preclinical Models	Key Findings	References
OK-1035	Murine leukemia cells	Retarded DNA repair	[2]
M3814	Multiple cancer cell lines and human tumor xenograft models	Sensitizes cells to ionizing radiation and chemotherapy; leads to complete tumor regression in some in vivo models.	[3][4][7]

Table 2: Summary of Preclinical Efficacy.



Compound	Phase of Development	Key Findings	References
OK-1035	Preclinical	No recent clinical trial data available under this name.	N/A
M3814	Phase I/II Clinical Trials	Well-tolerated with modest single-agent efficacy. Recommended Phase II dose established. Ongoing trials in combination with chemo-radiation.	[8][9][10]

Table 3: Clinical Development Status.

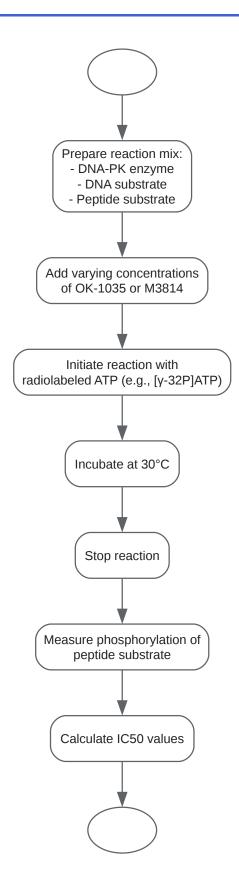
Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro DNA-PK Inhibition Assay (General Protocol):

A common method to determine the IC50 of a DNA-PK inhibitor involves a kinase activity assay.





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Figure 2: General workflow for an in vitro DNA-PK inhibition assay.



Cell-Based Assay for DNA Damage and Repair:

Immunofluorescence staining for yH2AX, a marker of DNA double-strand breaks, is a standard method to assess the cellular effects of DNA-PK inhibitors.

- Cell Culture and Treatment: Cancer cells are cultured and treated with the DNA-PK inhibitor (OK-1035 or M3814) with or without a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic).
- Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against yH2AX, followed by a fluorescently labeled secondary antibody.
- Microscopy and Analysis: The number of yH2AX foci per cell is quantified using fluorescence microscopy. An increase in the number and persistence of foci in inhibitor-treated cells indicates inhibition of DNA repair.

In Vivo Xenograft Studies (M3814):

- Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[7]
- Treatment: Once tumors reach a specified volume, mice are treated with M3814 (administered orally), a DNA-damaging agent (e.g., fractionated radiotherapy), or a combination of both.[3][7]
- Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.
 [7][11]
- Pharmacodynamic Assessments: Tumor tissues can be collected at various time points to measure the inhibition of DNA-PK phosphorylation and other biomarkers.[4][7]

Comparative Summary

M3814 represents a significant advancement over the earlier DNA-PK inhibitor, OK-1035. The most striking difference lies in their potency, with M3814 exhibiting inhibitory activity in the nanomolar range, whereas OK-1035 is active in the micromolar range. This increased potency often translates to better efficacy at lower, more tolerable doses in a clinical setting.



Furthermore, the extent of preclinical and clinical investigation for M3814 far surpasses that for OK-1035. M3814 has a robust data package supporting its mechanism of action and its potential as a combination therapy, and it is actively being evaluated in human clinical trials.[8] [12][13] In contrast, the development of OK-1035 appears to have been discontinued or at least has not been prominently reported in recent scientific literature.

For researchers and drug developers, M3814 serves as a current benchmark for a clinical-stage DNA-PK inhibitor. The data from M3814 studies provide valuable insights into the therapeutic potential and challenges of targeting the DNA-PK pathway in oncology. While OK-1035 was an important early tool compound for understanding DNA-PK, its lower potency and lack of recent development limit its current relevance for clinical translation.

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